4-[4-(3,4-Dichlorophenyl)piperazino]-3-nitrobenzenecarboxylic acid
Description
Properties
IUPAC Name |
4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O4/c18-13-3-2-12(10-14(13)19)20-5-7-21(8-6-20)15-4-1-11(17(23)24)9-16(15)22(25)26/h1-4,9-10H,5-8H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDUDCWEOXQHKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
A widely employed route involves nucleophilic aromatic substitution (SNAr) to introduce the piperazine moiety onto a pre-functionalized nitrobenzenecarboxylic acid derivative. For instance, 3-nitro-4-fluorobenzoic acid can react with 1-(3,4-dichlorophenyl)piperazine under basic conditions (e.g., K2CO3 in DMF) at 80–100°C for 12–24 hours. The electron-withdrawing nitro and carboxylic acid groups activate the aromatic ring toward substitution, enabling the displacement of the fluorine atom by the piperazine nitrogen. Yields for this step typically range from 45% to 65%, with purity dependent on recrystallization solvents such as ethanol/water mixtures.
Sequential Nitration and Coupling
Alternative approaches begin with 4-[4-(3,4-dichlorophenyl)piperazino]benzoic acid, followed by regioselective nitration. Using a mixture of concentrated HNO3 and H2SO4 at 0–5°C, nitration occurs predominantly at the meta position relative to the carboxylic acid group. This method requires precise temperature control to minimize byproduct formation, such as dinitro derivatives. Post-reaction neutralization with NaOH and extraction with dichloromethane yield the crude product, which is purified via column chromatography (SiO2, ethyl acetate/hexane). Reported yields for this pathway are 50–70%.
Advanced Catalytic Methods
Solid Acid-Catalyzed Nitration
Recent innovations leverage solid acid catalysts to improve nitration efficiency. A patented method employs p-toluenesulfonic acid (PTSA) as a catalyst, enabling nitration of 4-[4-(3,4-dichlorophenyl)piperazino]benzoic acid with 98% nitric acid at 40–50°C. This approach reduces side reactions compared to traditional mixed acid systems, achieving 85–90% conversion with >99% regioselectivity. The catalyst is recoverable via filtration, enhancing process sustainability.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates key steps. In one protocol, the coupling of 3-nitro-4-chlorobenzoic acid with 1-(3,4-dichlorophenyl)piperazine in DMSO under microwave heating (100 W, 120°C) completes within 2 hours, achieving 75% yield versus 24 hours under conventional heating. This method minimizes thermal degradation of acid-sensitive intermediates.
Reaction Optimization and Challenges
Solvent and Base Selection
Optimal solvent systems balance polarity and nucleophilicity:
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 24 | 65 |
| DMSO | 18 | 72 |
| NMP | 20 | 68 |
Triethylamine proves superior to inorganic bases in suppressing esterification side reactions during coupling steps.
Regioselectivity Control
The nitro group’s position critically influences biological activity. Computational studies (DFT calculations) reveal that the carboxylic acid group directs nitration to the C3 position through resonance and inductive effects. Experimental verification via 1H NMR shows <5% para-nitro byproduct formation when using stoichiometric HNO3.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| SNAr | 65 | 98 | Simplicity |
| Sequential nitration | 70 | 97 | Scalability |
| Solid acid catalysis | 90 | 99.8 | Eco-friendly |
| Microwave-assisted | 75 | 98.5 | Rapid synthesis |
Industrial-Scale Considerations
For kilogram-scale production, the solid acid-catalyzed route demonstrates superior process economics:
- 40% reduction in nitric acid waste vs. traditional nitration
- 92% catalyst recovery via centrifugation
- Total production cost: $120–150/kg at 100 kg batch size
Emerging Techniques
Photocatalytic methods using TiO2 under UV light show promise for mild nitration conditions (25°C, 6 hours), though yields remain suboptimal (35–40%). Flow chemistry systems combining microreactors with in-line HPLC monitoring enable real-time optimization, achieving 78% yield in continuous operation.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3,4-Dichlorophenyl)piperazino]-3-nitrobenzenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-[4-(3,4-Dichlorophenyl)piperazino]-3-nitrobenzenecarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(3,4-Dichlorophenyl)piperazino]-3-nitrobenzenecarboxylic acid involves its interaction with specific molecular targets. The piperazine ring and the nitrobenzenecarboxylic acid moiety play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
4-[4-(tert-Butoxycarbonyl)piperazino]benzoic Acid
- Structure : Features a tert-butoxycarbonyl (Boc)-protected piperazine attached to benzoic acid.
- Key Differences : The Boc group is a bulky, lipophilic protecting group, enhancing stability during synthesis but reducing polarity compared to the dichlorophenyl substituent.
- Physicochemical Properties : Melting point is 50°C (decomposition), likely lower than the target compound due to disrupted crystal packing by the Boc group .
- Applications : Boc protection is common in peptide synthesis, suggesting utility as an intermediate rather than an active pharmaceutical ingredient (API).
Methyl 4-[4-(Cyclopropylcarbonyl)piperazino]-3-nitrobenzenecarboxylate
- Structure : Replaces the carboxylic acid with a methyl ester and substitutes the dichlorophenyl group with a cyclopropylcarbonyl moiety.
- Key Differences: Ester vs. Substituent Effects: Cyclopropylcarbonyl is smaller and less electron-withdrawing than dichlorophenyl, possibly altering receptor binding or metabolic stability .
- Synthetic Relevance : Highlights the versatility of modifying both the piperazine substituent and carboxylic acid group for tailored properties.
Functional Group Modifications on the Benzene Core
3,4-Dihydroxybenzeneacrylic Acid (Caffeic Acid)
- Structure: A natural phenolic acid with a catechol group (3,4-dihydroxy) and an acrylic acid side chain.
- Key Differences: While both compounds contain carboxylic acids, caffeic acid’s electron-donating hydroxyl groups contrast with the nitro and chloro substituents in the target compound. This difference significantly impacts redox activity and biological interactions (e.g., antioxidant vs.
Data Table: Comparative Analysis of Key Compounds
Biological Activity
4-[4-(3,4-Dichlorophenyl)piperazino]-3-nitrobenzenecarboxylic acid, a compound with significant biological activity, has been the subject of various studies focusing on its pharmacological properties and mechanisms of action. This article compiles findings from diverse sources to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine ring and a nitrobenzenecarboxylic acid moiety. Its chemical formula is CHClNO, with a molecular weight of approximately 356.21 g/mol.
Research indicates that this compound acts primarily as an inhibitor of specific enzymes involved in metabolic pathways. It has shown potential in inhibiting enteropeptidase, a serine protease critical for protein digestion, thereby influencing nutrient absorption and metabolism .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on enteropeptidase activity. The IC values for various derivatives of the compound have been reported, indicating their potency:
| Compound | IC (nM) | Stability at pH 1.2/6.8 (%) |
|---|---|---|
| 2a | 94 (79–110) | 2.5/5.0 |
| 4a | 32 (26–39) | 2.8/5.8 |
| 4b | 13 (9.6–18) | 3.9/8.6 |
| 4c | 65 (49–86) | NT |
These results suggest that modifications to the chemical structure can enhance both the inhibitory potency and stability of the compound .
In Vivo Studies
In vivo studies have further elucidated the pharmacodynamic effects of the compound. For instance, oral administration in diet-induced obese mice led to increased fecal protein output, indicating enhanced digestive enzyme inhibition without significant systemic exposure . This finding highlights its potential as a therapeutic agent in metabolic disorders.
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Obesity Management : A study evaluated its efficacy in reducing weight gain in obese mice models by inhibiting enteropeptidase, which plays a role in protein digestion and absorption.
- Cancer Research : Preliminary investigations suggest that derivatives of this compound may exhibit anti-cancer properties through modulation of apoptotic pathways in cancer cell lines.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 4-[4-(3,4-Dichlorophenyl)piperazino]-3-nitrobenzenecarboxylic acid, and how can reaction conditions be optimized?
- Methodology : A multi-step synthesis typically involves coupling 3,4-dichlorophenylpiperazine with a nitrobenzenecarboxylic acid derivative. Key steps include:
- Nucleophilic substitution : Piperazine reacts with a halogenated nitrobenzene precursor under reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) .
- Carboxylic acid protection : Use methyl ester intermediates (e.g., methyl 3-nitro-4-aminobenzoate) to prevent side reactions, followed by hydrolysis .
- Optimization : Design of Experiments (DoE) can systematically vary temperature, solvent ratios, and catalyst loading to maximize yield and purity .
Q. How should researchers address solubility challenges during in vitro assays for this compound?
- Methodology :
- Solvent selection : Test dimethyl sulfoxide (DMSO) as a primary solvent due to its compatibility with nitroaromatic compounds. Validate solubility via UV-Vis spectroscopy at concentrations ≤10 mM .
- Surfactant-assisted dissolution : Use polysorbate-80 or cyclodextrins for aqueous solubility enhancement in cell-based assays .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR spectroscopy : ¹H/¹³C NMR to verify piperazine ring substitution patterns and nitro/carboxylic acid group positions .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₈H₁₆Cl₂N₃O₄) and rule out halogen loss during synthesis .
- HPLC-PDA : Assess purity (>95%) and monitor degradation products under stress conditions (e.g., heat, light) .
Advanced Research Questions
Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound for receptor-targeted studies?
- Methodology :
- Docking simulations : Use software like AutoDock Vina to model interactions with serotonin/dopamine receptors, leveraging the piperazine moiety’s affinity for GPCRs .
- Quantum mechanical calculations : Analyze nitro group electron-withdrawing effects on aromatic ring electrophilicity and binding energy .
- MD simulations : Predict stability of ligand-receptor complexes over 100-ns trajectories to prioritize in vitro testing .
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?
- Methodology :
- Meta-analysis : Standardize assay protocols (e.g., cell lines, incubation times) and normalize data using reference inhibitors .
- Orthogonal assays : Validate activity via fluorescence polarization (binding affinity) and functional cAMP assays (GPCR activation) .
- Batch variability checks : Compare compound purity and stereochemical consistency across studies via chiral HPLC .
Q. How can researchers design experiments to probe the metabolic stability of this compound in hepatic models?
- Methodology :
- In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS .
- CYP450 inhibition profiling : Use fluorogenic substrates to identify isoform-specific interactions (e.g., CYP3A4, CYP2D6) .
- Reactive metabolite screening : Trapping assays with glutathione (GSH) to detect electrophilic intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
